2-[4-(Benzyloxy)phenoxy]propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-12(16(17)18)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBADOREFXKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-[4-(Benzyloxy)phenoxy]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2-[4-(Benzyloxy)phenoxy]propanoic acid, a molecule of significant interest in the fields of medicinal chemistry and agrochemistry. As a senior application scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Molecular Structure and Key Features
This compound is a carboxylic acid characterized by a central phenoxypropanoic acid scaffold. A benzyloxy group is attached at the para-position of the terminal phenyl ring. This structure imparts a combination of rigidity and flexibility, with the ether linkages allowing for conformational mobility, while the aromatic rings provide a stable core. The carboxylic acid moiety serves as a key functional group for biological activity and further chemical modifications.
Molecular Formula: C₁₆H₁₆O₄
Molecular Weight: 272.29 g/mol
InChI Key: InChI=1S/C16H16O4/c1-11(16(19)20)20-14-7-5-13(6-8-14)18-9-12-3-2-4-10-15(12)17/h2-8,10-11H,9H2,1H3,(H,19,20)
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties based on closely related analogs and general principles of organic chemistry.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 2-(4-Hydroxyphenoxy)propanoic acid[1][2][3] | 2-(4-methoxyphenoxy) propionic acid[4] |
| Appearance | White to off-white solid | White to off-white solid | White solid |
| Melting Point (°C) | Not available | 143-146 | 158 |
| Boiling Point (°C) | Not available | Not available | 377 |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and ethyl acetate. | Moderately soluble in water and organic solvents. | Soluble in alcohol. |
The benzyloxy group is expected to increase the lipophilicity of the molecule compared to its hydroxylated counterpart, 2-(4-hydroxyphenoxy)propanoic acid. This will likely result in lower water solubility and a higher affinity for nonpolar environments, a critical consideration in drug design for membrane permeability.
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process, starting from hydroquinone. A common synthetic route is outlined below.
General Synthetic Pathway
A plausible synthetic route involves the benzylation of the precursor, 2-(4-hydroxyphenoxy)propanoic acid. This precursor is an important intermediate in the synthesis of several herbicides.[1]
Figure 1: General synthetic workflow for this compound.
A Chinese patent describes a method for synthesizing the ethyl ester of this compound, which is a key intermediate.[1] The process involves the reaction of monobenzyl ether of hydroquinone with ethyl 2-bromopropionate in the presence of a base.
Key Reactions and Mechanistic Insights
-
Williamson Ether Synthesis: The core of this synthesis relies on the Williamson ether synthesis, where an alkoxide (or phenoxide) reacts with a primary alkyl halide. The choice of a relatively non-hindered alkyl halide like benzyl bromide is crucial for efficient reaction.
-
Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.
The carboxylic acid group of this compound can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol, providing a handle for further structural modifications.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.8-7.5 ppm). The protons on the phenoxy ring will likely appear as two doublets (an AA'BB' system), while the protons of the benzyl group will show a multiplet.
-
Benzylic Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is expected around δ 5.0 ppm.
-
Propanoic Acid Moiety: A quartet for the methine proton (-CH-) and a doublet for the methyl protons (-CH₃) of the propanoic acid group are anticipated. The chemical shift of the methine proton will be influenced by the adjacent oxygen atom.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) is expected, typically downfield (δ > 10 ppm), and its position can be concentration-dependent.
¹³C NMR:
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm).
-
Benzylic Carbon: The benzylic carbon (-CH₂-) signal should appear around δ 70 ppm.
-
Aliphatic Carbons: Signals for the methine and methyl carbons of the propanoic acid moiety will be in the upfield region.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretching of the carboxylic acid will be present around 1700-1725 cm⁻¹.
-
C-O Stretches: Multiple C-O stretching bands for the ether linkages will be observed in the fingerprint region (around 1000-1300 cm⁻¹).
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings will also be present.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and cleavage of the propanoic acid side chain.
Applications and Biological Relevance
Derivatives of phenoxypropanoic acid are a well-established class of herbicides.[5][6][7][8] These compounds often act by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. The specific stereochemistry of the propanoic acid moiety can be critical for herbicidal activity.
In the realm of drug discovery, compounds with a similar benzyloxyphenyl propanoic acid scaffold have been investigated for various therapeutic targets. For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as antagonists of the GPR34 receptor, showing potential in the treatment of neuropathic pain.[8] The benzyloxy group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for the related compound 2-(4-Hydroxyphenoxy)propanoic acid, the following precautions should be taken[1]:
-
General Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask is recommended if handling the solid form.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
Conclusion
This compound is a molecule with significant potential in both agrochemical and pharmaceutical research. This guide has provided a detailed overview of its chemical properties, synthesis, and potential applications, drawing on data from related compounds where direct experimental information is limited. Further research to fully characterize this compound will be invaluable for unlocking its full potential in various scientific disciplines.
References
-
U.S. Environmental Protection Agency. Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]- - Substance Details - SRS. Available from: [Link]
-
Pharmaffiliates. Fenoxaprop-P. Available from: [Link]
- Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106.
- Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548.
-
MDPI. (2023). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Available from: [Link]
-
PubChemLite. Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl- (C17H16O4). Available from: [Link]
-
PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. Available from: [Link]
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
PubChem. 2-(4-Hydroxyphenoxy)propionic acid. Available from: [Link]
- Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
-
U.S. Environmental Protection Agency. 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties. Available from: [Link]
-
PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available from: [Link]
- Google Patents. EP 0319100 A2 - Process for the preparation of substituted phenoxy propanoic acids.
-
The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. Available from: [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
Sources
- 1. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 2. PubChemLite - 2-(4-benzoylphenoxy)-2-methylpropanoic acid (C17H16O4) [pubchemlite.lcsb.uni.lu]
- 3. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104876922A - Aryloxy phenoxy propionic acid amide herbicide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a GPR34 antagonist
An In-depth Technical Guide to (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic Acid as a GPR34 Antagonist
Abstract
G-protein coupled receptor 34 (GPR34) is an emerging therapeutic target implicated in a range of pathophysiological processes, including neuroinflammation, immune modulation, and neuropathic pain.[1][2][3] Despite its significance, the development of potent and selective antagonists has been a challenge. This guide provides a comprehensive technical overview of a novel class of GPR34 antagonists, exemplified by the lead compound (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid and its derivatives. We will delve into the core biology of GPR34, the mechanism of action of this new antagonist, detailed protocols for its pharmacological characterization, and its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of GPCR pharmacology and translational medicine.
GPR34: A Primer on an Orphan Receptor Finding its Role
GPR34 is a Class A rhodopsin-like G-protein coupled receptor (GPCR) that has garnered significant interest for its role in various diseases.[1][4] Initially an orphan receptor, its endogenous ligand has been identified as lysophosphatidylserine (LysoPS), a lipid signaling molecule generated from the hydrolysis of phosphatidylserine, which is often exposed on the surface of apoptotic cells.[5][6]
1.1. Cellular Expression and Physiological Function
GPR34 is highly expressed in immune cells, particularly microglia and mast cells, which positions it as a key regulator of immune and inflammatory responses.[3][5] Its activation is linked to maintaining microglial homeostasis, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's.[5][7][8]
1.2. The GPR34 Signaling Cascade
GPR34 primarily couples to the Gi/o family of G-proteins.[1][9] Ligand binding by LysoPS triggers a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate downstream signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)-Akt pathway: Crucial for cell survival and proliferation.[9][10]
-
Ras-ERK (Extracellular signal-regulated kinases 1/2) pathway: A key cascade in regulating cell proliferation, differentiation, and inflammation.[1][5][9]
-
NF-κB signaling: A central pathway in inflammatory responses.[6][11]
The activation of these pathways underscores the role of GPR34 in modulating fundamental cellular processes, which can become pathogenic in disease states.
Caption: GPR34 signaling pathway and antagonist inhibition point.
A New Chemical Scaffold for GPR34 Antagonism
The discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid and its derivatives marks a significant advancement in targeting GPR34.[1][4] This series introduces a novel chemical scaffold, providing a fresh starting point for medicinal chemistry optimization efforts.
The lead compound from this series, referred to as Compound 5e in the primary literature, has emerged as the most potent antagonist identified to date.[1][4] Its discovery was the result of systematic structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties.[1][4]
Pharmacological Profile and Mechanism of Action
3.1. In Vitro Characterization
The pharmacological activity of Compound 5e was rigorously assessed through a battery of in vitro assays. These experiments were designed to quantify its potency in blocking GPR34 signaling, its selectivity over other receptors, and its safety profile at the cellular level.
| Assay Type | Endpoint Measured | Result (IC50) | Reference |
| GloSensor™ cAMP Assay | Inhibition of LysoPS-induced cAMP reduction | 0.680 µM | [1][4] |
| Tango™ β-arrestin Assay | Inhibition of ligand-induced β-arrestin recruitment | 0.059 µM | [1][4] |
| ERK1/2 Phosphorylation | Inhibition of LysoPS-induced p-ERK1/2 levels | Dose-dependent inhibition | [1][4][12] |
| Cytotoxicity (MTT Assay) | Cell viability in various cell lines | Low cytotoxicity (IC50 > 30 µM) | [1][13] |
These results demonstrate that Compound 5e is a potent antagonist of GPR34, effectively blocking both G-protein-dependent (cAMP) and G-protein-independent (β-arrestin) signaling pathways. The dose-dependent inhibition of ERK1/2 phosphorylation further confirms its ability to block a key downstream effector pathway.[1][4] Importantly, the compound exhibits high selectivity and low cytotoxicity, which are critical attributes for a promising therapeutic candidate.[1]
3.2. In Vivo Efficacy
The therapeutic potential of Compound 5e was evaluated in a preclinical model of neuropathic pain.[1][4] Neuropathic pain is a debilitating condition often associated with neuroinflammation, where GPR34 is known to be overexpressed in microglia.[3]
In a mouse model of neuropathic pain, intraperitoneal administration of Compound 5e (at doses of 10 or 20 mg/kg) resulted in a significant and dose-dependent reduction in mechanical allodynia.[1][12] These findings provide strong proof-of-concept that antagonizing GPR34 with this new chemical scaffold can produce therapeutic benefits in relevant disease models without apparent signs of toxicity.[1][4]
Validated Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following section outlines the step-by-step methodologies for the key assays used to characterize this GPR34 antagonist.
Caption: General experimental workflow for antagonist characterization.
4.1. Protocol: GloSensor™ cAMP Assay for GPR34 Antagonism
This assay quantifies changes in intracellular cAMP levels in response to receptor activation or inhibition. Since GPR34 is a Gi-coupled receptor, its activation by an agonist (LysoPS) will decrease cAMP levels. An antagonist will prevent this decrease.
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR34 and the GloSensor™-22F cAMP plasmid in F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).
-
Cell Plating: Seed the cells at a density of 10,000 cells/well into a 96-well white-walled, clear-bottom plate and incubate for 24 hours.
-
GloSensor™ Reagent Preparation: Equilibrate the GloSensor™ cAMP Reagent to room temperature according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of the antagonist compound (e.g., Compound 5e) in assay buffer. Also prepare solutions of the agonist (LysoPS) and a control vehicle.
-
Antagonist Incubation: Remove the culture medium from the cells and add 80 µL of assay buffer containing the various concentrations of the antagonist. Incubate for 15 minutes at room temperature.
-
Agonist Stimulation: Add 20 µL of the agonist (LysoPS) at a pre-determined EC80 concentration to all wells except the negative control.
-
Luminescence Reading: Incubate for an additional 15-20 minutes at room temperature. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and the maximum agonist response (100% inhibition). Plot the normalized response against the log of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.
4.2. Protocol: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the antagonist's ability to block the LysoPS-induced phosphorylation of ERK1/2, a key downstream signaling event.
-
Cell Culture and Starvation: Culture GPR34-expressing CHO cells to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-treat the starved cells with varying concentrations of the GPR34 antagonist for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with LysoPS (EC80 concentration) for 5-10 minutes. Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Therapeutic Potential and Future Outlook
The development of potent and selective GPR34 antagonists like (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid opens up several promising therapeutic avenues.
-
Neuropathic Pain and Neuroinflammation: Given the compelling in vivo data, neuropathic pain stands as a primary indication.[1][4] The role of GPR34 in microglia activation also suggests potential in treating neurodegenerative diseases where neuroinflammation is a key component, such as Alzheimer's disease and multiple sclerosis.[2][9][11]
-
Inflammatory and Autoimmune Disorders: GPR34's expression on immune cells suggests a role in modulating broader inflammatory responses, making it a potential target for conditions like rheumatoid arthritis or inflammatory bowel disease.[2]
-
Oncology: Aberrant GPR34 expression has been linked to certain cancers, including glioblastoma and gastrointestinal stromal tumors, where it may contribute to tumor growth and survival.[2] Antagonizing GPR34 could represent a novel strategy in cancer therapy.
Future Directions:
-
Structural Biology: Elucidating the cryo-EM or crystal structure of GPR34 in complex with this antagonist will be crucial for understanding the precise binding mode and will facilitate further structure-based drug design.
-
Lead Optimization: Further medicinal chemistry efforts can build upon this novel scaffold to improve pharmacokinetic properties, enhance potency, and fine-tune selectivity.
-
Biased Antagonism: Investigating whether derivatives can be developed as biased antagonists—selectively blocking either the G-protein or β-arrestin pathway—could lead to therapies with improved efficacy and reduced side effects.[14]
-
Exploration in Other Disease Models: The efficacy of this antagonist series should be tested in a wider range of preclinical models for neurodegenerative, inflammatory, and oncological diseases.
Conclusion
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid and its derivatives represent a breakthrough in the field of GPR34 pharmacology. This novel class of antagonists demonstrates high potency, selectivity, and promising in vivo efficacy, validating GPR34 as a druggable target for neuropathic pain and potentially a host of other inflammatory and neurodegenerative disorders. The detailed characterization and methodologies presented in this guide provide a solid foundation for the scientific community to further explore and develop this exciting new therapeutic strategy.
References
- Zhou P, Zhao J, Hu Q, et al. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters. 2024;97:129548. doi:10.1016/j.bmcl.2023.129548.
-
Imamura H, Ohtsu H. Pharmacology of Antagonism of GPCR. Medical Science Digest. 2022;48(6):358-361. doi:10.15106/mds.48.358. [Link]
- Biomedical Research Insights. What are GPR34 antagonists and how do they work? Published June 25, 2024.
-
Zhang T, Liu T, Li Z, et al. GPR34 senses demyelination to promote neuroinflammation and pathologies. Cellular & Molecular Immunology. 2023;20(8):937-951. doi:10.1038/s41423-023-01053-x. [Link]
-
Marsh SE, Prater KE, et al. GPR34 regulates microglia state and loss-of-function rescues TREM2 metabolic dysfunction. bioRxiv. 2023. doi:10.1101/2023.08.11.552946. [Link]
-
PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. National Library of Medicine. [Link]
-
Tay TL, Gunner G, et al. GPR34 regulation of disease-associated microglial states and responses to physiological stimuli. bioRxiv. 2023. doi:10.1101/2023.11.30.569485. [Link]
-
Marsh SE, Prater KE, et al. GPR34 regulates microglia state and loss-of-function rescues TREM2 metabolic dysfunction. Research Square. 2023. doi:10.21203/rs.3.rs-3236081/v1. [Link]
-
Wikipedia. GPR34. Accessed February 24, 2026. [Link]
-
Du MQ, et al. GPR34 activation potentially bridges lymphoepithelial lesions to genesis of salivary gland MALT lymphoma. Blood. 2022;139(14):2234-2246. doi:10.1182/blood.2021013418. [Link]
-
ResearchGate. GPR34 signal transduction. [Link]
-
Xia A, Yong X, et al. Cryo-EM structures of human GPR34 enable the identification of selective antagonists. Proceedings of the National Academy of Sciences. 2023;120(39):e2308435120. doi:10.1073/pnas.2308435120. [Link]
-
An S, Yang J, et al. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]
-
Wang Y, Liu X, et al. GPR34 Knockdown Relieves Cognitive Deficits and Suppresses Neuroinflammation in Alzheimer's Disease via the ERK/NF-κB Signal. Neuroscience. 2023;528:129-139. doi:10.1016/j.neuroscience.2023.08.001. [Link]
-
An S, Yang J, et al. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. PubMed. [Link]
-
National Center for Biotechnology Information. GPR34 G protein-coupled receptor 34 [Homo sapiens (human)]. Gene - NCBI. [Link]
-
Wang Y, Li Y, et al. G-protein coupled receptor 34 regulates the proliferation and growth of LS174T cells through differential expression of PI3K subunits and PTEN. Molecular Biology Reports. 2022;49(3):1979-1990. doi:10.1007/s11033-021-07068-4. [Link]
-
ResearchGate. Pharmacology of Antagonism of GPCR. [Link]
-
Kummari, E., et al. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters. 2015;6(10):1058-1062. doi:10.1021/acsmedchemlett.5b00272. [Link]
-
Xia A, Yong X, et al. Cryo-EM structures of human GPR34 enable the identification of selective antagonists. Proceedings of the National Academy of Sciences. 2023;120(39). [Link]
-
PubMed. Cryo-EM structures of human GPR34 enable the identification of selective antagonists. National Library of Medicine. [Link]
-
GeneCards. GPR34 Gene. [Link]
-
Sumpter, T. L., et al. Altered Immune Response in Mice Deficient for the G Protein-coupled Receptor GPR34. The Journal of Immunology. 2007;178(1):59-65. doi:10.4049/jimmunol.178.1.59. [Link]
-
DiscoverX. pathhunter-human-gpr34-beta-arrestin-cell-based-assay-kit-cho-k1. [Link]
-
Ikubo, M., et al. Probing the Hydrophobic Binding Pocket of G-Protein-Coupled Lysophosphatidylserine Receptor GPR34/LPS1 by Docking-Aided Structure–Activity Analysis. Journal of Medicinal Chemistry. 2017;60(15):6515-6529. doi:10.1021/acs.jmedchem.7b00693. [Link]
-
Sato-Miyashita, M., et al. Selective agonism of GPR34 stimulates microglial uptake and clearance of amyloid β fibrils. Journal of Biological Chemistry. 2023;299(12):105417. doi:10.1016/j.jbc.2023.105417. [Link]
-
Marsh, S. E., et al. GPR34 regulates microglia state and loss-of-function rescues TREM2 metabolic dysfunction. bioRxiv. 2023. doi:10.1101/2023.08.11.552946. [Link]
-
PubChem. GPR34 receptor antagonist 2. National Library of Medicine. [Link]
-
Gevorgyan, A., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. 2024;29(4):882. doi:10.3390/molecules29040882. [Link]
Sources
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ashpublications.org [ashpublications.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. GPR34 senses demyelination to promote neuroinflammation and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GPR34 Knockdown Relieves Cognitive Deficits and Suppresses Neuroinflammation in Alzheimer's Disease via the ERK/NF-κB Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
Discovery of novel GPR34 antagonists based on the 2-phenoxypropanoic acid scaffold
Executive Summary: The GPR34 Imperative
GPR34, a class A G protein-coupled receptor (GPCR), has transitioned from an "orphan" status to a validated therapeutic target for neuropathic pain, mast cell-mediated inflammation, and cancer immunotherapy. Its endogenous ligand, Lysophosphatidylserine (LysoPS) , drives immune modulation via the Gαi/o signaling axis.[1][2]
Despite its clinical potential, the development of GPR34 antagonists has been hindered by the lipophilic nature of the endogenous ligand. This guide details the discovery and optimization of 2-phenoxypropanoic acid derivatives , a novel scaffold that mimics the serine headgroup of LysoPS while blocking receptor activation through steric bulk in the hydrophobic groove. We focus on the transition from hit generation to the lead compound 5e , as detailed in recent medicinal chemistry breakthroughs (2023-2024).
Biological Rationale & Target Validation
The LysoPS-GPR34 Signaling Axis
GPR34 is highly expressed in microglia and mast cells.[2][3] Upon binding LysoPS (specifically 18:1 LysoPS), the receptor couples to Gαi proteins, leading to:
-
Inhibition of Adenylyl Cyclase (AC): Reduced cAMP levels.
-
MAPK/ERK Activation: Driving cell proliferation and chemotaxis.
-
Pathology: In neuropathic pain models, GPR34 activation in spinal microglia exacerbates pain hypersensitivity. In oncology, it acts as a metabolic immune checkpoint.[4]
Mechanism of Action (DOT Diagram)
The following diagram illustrates the signaling cascade blocked by the antagonist.
Figure 1: The GPR34 signaling cascade.[2][5][6] The antagonist (green) competes with LysoPS (red) for the orthosteric binding site, preventing Gαi coupling and downstream ERK phosphorylation.
Medicinal Chemistry: The 2-Phenoxypropanoic Acid Scaffold[7]
The design of GPR34 antagonists relies on pharmacophore mimicry . The endogenous ligand, LysoPS, possesses a serine headgroup (polar) and a fatty acid tail (hydrophobic).[5][7]
Structural Evolution
The 2-phenoxypropanoic acid scaffold serves as a robust "warhead" because it mimics the L-serine moiety of LysoPS.
-
The Acid (Carboxylate): Forms a critical salt bridge with Arg286 (R6.55) in the receptor pocket.
-
The Alpha-Carbon: Requires specific chirality (S-configuration) to match the natural L-serine stereochemistry.
-
The Phenoxy Group: Acts as a hydrophobic shield, occupying the entrance of the ligand-binding pocket and preventing the flexible fatty acid of LysoPS from entering.
SAR Optimization (Structure-Activity Relationship)
Recent studies (Zhou et al., 2024) optimized this scaffold into a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives.
| Region | Modification | Effect on Potency/Activity |
| Headgroup | Carboxylic Acid | Essential. Replacement with ester or amide abolishes activity (loss of R286 interaction). |
| Chirality | (S) vs (R) | (S)-enantiomer is >100x more potent, mimicking L-serine. |
| Linker | Amide vs Ether | Amide linkers (phenoxyacetamido) improve stability and H-bond capability with Tyr135 . |
| Distal Tail | 4-Benzyloxy | Increases lipophilicity and potency by occupying the hydrophobic groove (TM3/TM5 interface). |
| Core | Phenoxy Ring | Electron-withdrawing groups (e.g., Cl, F) on the phenoxy ring often improve metabolic stability. |
Lead Compound Profile: Compound 5e
-
Structure: (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid.[8][9]
-
Potency:
-
Selectivity: >100-fold selective over related LysoPS receptors (GPR174, P2Y10).
Experimental Protocols
Chemical Synthesis Workflow
The synthesis of the lead scaffold follows a convergent pathway.
Step-by-Step Protocol:
-
Starting Material: L-Tyrosine methyl ester hydrochloride.
-
Amide Coupling:
-
O-Alkylation (The Tail):
-
Treat the phenol intermediate with benzyl bromide (or substituted benzyl halide) and K2CO3 in acetone at reflux (60°C, 4h).
-
Purpose: Installs the hydrophobic distal tail.
-
-
Hydrolysis (The Warhead):
-
Saponify the methyl ester using LiOH (2N) in THF/H2O (1:1).
-
Acidify to pH 2 with 1N HCl to precipitate the free acid.
-
Critical Check: The final product must be the free acid to bind Arg286.
-
Biological Validation Assays
A. TGF-α Shedding Assay (AP-TGFα)
This is the "Gold Standard" for GPR34 (Gαi/o) signaling, measuring the cleavage of membrane-bound TGF-α.
-
Transfection: HEK293 cells transfected with GPR34 plasmid and AP-TGFα reporter.
-
Incubation: Serum-starve cells for 24h.
-
Treatment: Pre-incubate with antagonist (e.g., Compound 5e) for 30 min.
-
Stimulation: Add LysoPS (1 µM) for 1 hour.
-
Readout: Measure Alkaline Phosphatase (AP) activity in the supernatant (cleaved TGF-α) using a colorimetric substrate (p-NPP) at 405 nm.
B. GloSensor cAMP Assay
Since GPR34 is Gi-coupled, it inhibits cAMP. To measure antagonism, we must first stimulate cAMP with Forskolin.
-
Setup: CHO-K1 cells expressing GPR34 and GloSensor plasmid.
-
Stimulation: Add Forskolin (5 µM) + LysoPS (EC80) + Test Compound.
-
Logic:
-
Forskolin = High cAMP (Signal High).
-
Forskolin + LysoPS = Low cAMP (Signal Low - Gi effect).
-
Forskolin + LysoPS + Antagonist = High cAMP (Signal Restored).
-
Decision Workflow: From Hit to Lead
The following diagram outlines the logical progression for validating a GPR34 antagonist.
Figure 2: The iterative workflow for GPR34 antagonist discovery.
References
-
Zhou, P., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.[8][9] Bioorganic & Medicinal Chemistry Letters, 97, 129548.[8]
-
Liu, G., et al. (2023). Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174.[3] PLOS Biology, 21(12), e3002387.[3]
-
Xia, A., et al. (2023). Cryo-EM structures of human GPR34 enable the identification of selective antagonists.[4] Proceedings of the National Academy of Sciences (PNAS), 120(39), e2306866120.
- Makide, K., et al. (2014). Emerging roles of lysophosphatidylserine receptor GPR34 in inflammation and cancer. Journal of Biochemistry, 155(5), 283-291.
- Sugo, T., et al. (2006). Identification of a lysophosphatidylserine receptor on mast cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 | PLOS Biology [journals.plos.org]
- 4. GPR34 G protein-coupled receptor 34 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. figshare.com [figshare.com]
- 8. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. medchemexpress.com [medchemexpress.com]
2-[4-(Benzyloxy)phenoxy]propanoic acid as an intermediate for aryloxyphenoxypropionate herbicides
[1][2]
Executive Summary
This compound (CAS: 59058-37-6) represents a strategic "masked" intermediate in the synthesis of high-purity "Fop" herbicides (e.g., Quizalofop, Fenoxaprop, Haloxyfop).
While modern industrial routes sometimes utilize direct mono-alkylation of hydroquinone, the benzyloxy-protection route remains the gold standard for generating high-enantiomeric-excess (ee) intermediates. By blocking one phenolic site with a benzyl group, chemists prevent the formation of bis-alkylated byproducts, ensuring that the subsequent stereoselective etherification occurs exclusively at the desired position.
This guide outlines the chemical architecture, validated synthesis protocols, and downstream utility of this compound for researchers in agrochemical discovery.[1]
Chemical Architecture & Strategic Value
Identity
-
IUPAC Name: 2-[4-(phenylmethoxy)phenoxy]propanoic acid
-
Common Name: Benzyl-protected HPPA
-
CAS Number: 59058-37-6[2]
-
Molecular Formula:
-
Molecular Weight: 272.30 g/mol
-
Stereochemistry: The (R)-enantiomer is the bioactive scaffold required for downstream ACCase inhibition.
The "Protection" Strategy
The synthesis of AOPP herbicides requires a bifunctional core: Hydroquinone .
-
Challenge: Hydroquinone has two identical hydroxyl groups. Reacting it directly with 2-chloropropionic acid often leads to substantial amounts of the bis-substituted impurity (propionic acid moieties on both ends), which is difficult to separate.
-
Solution: The benzyl group acts as a robust protecting group. It renders one hydroxyl inert, forcing the propionate alkylation to occur only at the remaining free phenol.
-
Advantage: The benzyl group is orthogonal to the ester functionality and can be removed via catalytic hydrogenolysis or Lewis acid mediation without racemizing the sensitive chiral center on the propionate tail.
Validated Synthesis Protocols
Workflow Visualization
The following diagram illustrates the conversion of Hydroquinone to the active intermediate via the Benzyl route.
Caption: Step-wise synthesis of the active HPPA core via the benzyl-protected intermediate.
Protocol 1: Synthesis of the Protected Intermediate
Objective: Synthesize Ethyl 2-[4-(benzyloxy)phenoxy]propionate.
Reagents:
-
Hydroquinone Monobenzyl Ether (1.0 eq)
-
Ethyl (S)-(-)-2-chloropropionate (1.2 eq) [Note: Use (S)-isomer to obtain (R)-product via Walden inversion]
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: Acetonitrile (ACN) or DMF.
Methodology:
-
Charge: In a reactor equipped with a reflux condenser and nitrogen inlet, dissolve Hydroquinone Monobenzyl Ether in ACN.
-
Base Addition: Add anhydrous
. Stir for 30 minutes at room temperature to facilitate phenoxide formation. -
Alkylation: Add Ethyl (S)-2-chloropropionate dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor consumption of the phenol via TLC or HPLC. -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over
.[1][3] Recrystallize from ethanol if necessary.
Protocol 2: Deprotection (The Critical Release)
Objective: Remove the benzyl group to yield Ethyl (R)-2-(4-hydroxyphenoxy)propionate .
Option A: Catalytic Hydrogenolysis (Standard)
-
Catalyst: 5% Pd/C (5-10 wt% loading).
-
Conditions: Hydrogen atmosphere (1-3 bar), Methanol or Ethanol solvent, Ambient temperature.
-
Procedure: Stir the protected ester in methanol with Pd/C under
. The reaction is typically fast (1-3 hours). Filter catalyst and evaporate solvent.[4] -
Pros: Clean, quantitative yield.
-
Cons: Requires hydrogen handling safety.
Option B: Lewis Acid Cleavage (Alternative)
-
Reagents: Boron Trifluoride Etherate (
) and Sodium Iodide (NaI).[5] -
Mechanism: Hard/Soft Acid Base (HSAB) principle. Iodide acts as a soft nucleophile to debenzylate.
-
Procedure: Dissolve substrate in dry Acetonitrile. Add NaI (1.5 eq) and
(1.5 eq) at . Stir at RT for 2-4 hours. Quench with water. -
Pros: No high-pressure equipment needed.
Downstream Applications: The "Fop" Family
Once the 2-(4-hydroxyphenoxy)propionate (HPPA) is generated from the benzyloxy intermediate, it serves as the universal nucleophile for coupling with heterocyclic halides.
Data Summary: Herbicide Derivatives
| Herbicide Class | Heterocyclic Coupling Partner | Final Product (Active Ingredient) |
| Quinoxalines | 2,6-Dichloroquinoxaline | Quizalofop-P-ethyl |
| Benzoxazoles | 2,6-Dichlorobenzoxazole | Fenoxaprop-P-ethyl |
| Pyridines | 3-Chloro-5-(trifluoromethyl)-2-fluoropyridine | Haloxyfop-P-methyl |
| Pyridines | 2-Chloro-5-(trifluoromethyl)pyridine | Fluazifop-P-butyl |
Coupling Logic Diagram
The following diagram demonstrates how the deprotected intermediate branches into multiple commercial herbicides.
Caption: Divergent synthesis of commercial herbicides from the common HPPA core.
Quality Control & Analytical Standards
To ensure the intermediate is suitable for high-value herbicide synthesis, specific quality parameters must be met.
HPLC Method for Purity[8]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1%
)-
Gradient: 40:60 to 90:10 over 20 mins.
-
-
Detection: UV at 230 nm (Phenoxy absorption) and 280 nm.
-
Critical Impurity:
-
Bis-alkylated impurity: 2,2'-[1,4-phenylenebis(oxy)]bis(propanoic acid). Must be < 0.5%.
-
Enantiomeric Excess (ee): Analyzed via Chiral HPLC (Chiralcel OD-H). Target > 98% ee.
-
References
-
BenchChem. (2025).[1][4] Application Notes and Protocols for 2-(4-Hydroxyphenoxy)propanamide as a Pesticide Intermediate. Retrieved from
-
PrepChem. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from
-
Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.[6] Retrieved from
-
MDPI. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Agronomy. Retrieved from
-
Sigma-Aldrich. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Product Sheet. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 6. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
Methodological & Application
Purification of 2-[4-(Benzyloxy)phenoxy]propanoic acid by recrystallization
Application Note: High-Purity Recrystallization of 2-[4-(Benzyloxy)phenoxy]propanoic Acid
Abstract & Scope
This application note details the purification of This compound (BPPA), a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop-ethyl) and PPAR-agonist pharmaceutical candidates.[1]
While synthetic routes often yield purities of 85–92%, downstream applications require >98.5% purity to prevent side-reactions in subsequent esterification or deprotection steps.[1] This guide focuses on a binary solvent recrystallization technique designed to remove specific impurities: unreacted hydroquinone monobenzyl ether, bis-alkylated byproducts, and inorganic salts.[1]
Physicochemical Profile & Solvent Selection
The target molecule contains a polar carboxylic acid head and a hydrophobic benzyloxy-phenoxy tail.[1] This amphiphilic nature dictates a solvent system that solubilizes the hydrophobic backbone at high temperatures while exploiting the polarity of the acid group to induce crystallization upon cooling.
Solubility Data & Selection Matrix
| Solvent System | Role | Temp (Dissolution) | Temp (Crystallization) | Selectivity Profile |
| Toluene / Heptane | Primary (Recommended) | 80–90°C | 0–5°C | Excellent for removing polar impurities and unreacted phenols.[1] |
| Ethanol / Water | Alternative (Green) | Reflux (78°C) | 4°C | Good for removing inorganic salts; risk of "oiling out" if water is added too fast.[1] |
| Ethyl Acetate / Hexane | Secondary | Reflux (77°C) | -10°C | Useful if the crude material is highly colored (oxidative impurities).[1] |
Expert Insight: The Toluene/Heptane system is preferred for industrial scalability. Toluene effectively solvates the aromatic ether backbone at elevated temperatures, while Heptane acts as a robust anti-solvent that forces the carboxylic acid out of solution without trapping significant amounts of the starting phenol [1].
Experimental Protocol: Toluene/Heptane Recrystallization
Objective: Purify 50g of crude BPPA (approx. 90% purity). Target Purity: >99.0% (HPLC).
Step-by-Step Methodology
-
Dissolution (The "Solvation" Phase):
-
Charge a 500 mL 3-neck round-bottom flask with 50 g of crude BPPA .
-
Add 150 mL of Toluene (3 vol).
-
Equip with a mechanical stirrer, reflux condenser, and internal temperature probe.[1]
-
Heat the mixture to 85–90°C .
-
Checkpoint: If solids remain after 15 minutes at reflux, add Toluene in 10 mL increments until a clear solution is obtained. Do not exceed 5 vol (250 mL) total.
-
-
Clarification (Hot Filtration):
-
Nucleation (Controlled Cooling):
-
Transfer the filtrate to a clean crystallization vessel.
-
Cool slowly to 60°C (stirring at 150 RPM).
-
Seeding: At 60°C, add 50 mg (0.1 wt%) of pure BPPA seed crystals. This prevents super-saturation and "oiling out" (liquid-liquid phase separation).[1]
-
-
Anti-Solvent Addition:
-
Crystal Growth:
-
Cool the slurry to 20°C over 2 hours (ramp rate: ~20°C/hour).
-
Further cool to 0–5°C using an ice bath and hold for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the cold slurry under vacuum.
-
Wash the cake with 50 mL of cold Toluene/Heptane (1:1) mixture.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Process Workflow Visualization
The following diagram illustrates the critical decision nodes and physical state changes during the purification process.
Figure 1: Critical Process Parameters (CPP) for the recrystallization of BPPA.
Analytical Validation & Troubleshooting
Validation Metrics
To confirm the success of the purification, the following analytical methods are required:
-
HPLC Analysis:
-
Melting Point:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or anti-solvent added before nucleation.[1] | Re-heat to dissolution.[1] Cool to 60°C and seed the solution before adding Heptane. |
| Low Yield | Too much solvent used or final temperature not low enough.[1] | Concentrate the mother liquor by 50% and re-cool.[1] Ensure final temp is <5°C. |
| Colored Product | Oxidation byproducts (quinones).[1] | Add Activated Carbon (5 wt%) during the dissolution step, stir for 30 mins, then hot filter. |
References
-
Patent CN102020554A. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.[1] (Describes purification of phenoxypropionic acid derivatives using toluene/hydrocarbon systems). Link
-
PubChem Compound Summary. 2-(4-Hydroxyphenoxy)propionic acid.[1][2][3] (Physicochemical properties of the core scaffold).[1] Link[1]
-
BenchChem Protocols. Synthesis and Purification of Phenylpropanoic Acid Derivatives. (General workup for benzyloxy-substituted acids).[1] Link[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals.[1] Butterworth-Heinemann.[1] (Standard reference for carboxylic acid recrystallization solvents).
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis and Purification of 2-[4-(Benzyloxy)phenoxy]propanoic Acid
Abstract
This application note provides a comprehensive guide to the development and application of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis and purification of 2-[4-(Benzyloxy)phenoxy]propanoic acid. We present a detailed analytical reversed-phase HPLC (RP-HPLC) method for quantitative analysis of purity and a scalable preparative HPLC method for high-efficiency purification. The methodologies are grounded in the physicochemical properties of the target compound and are designed for accuracy, resolution, and throughput. This guide is intended for researchers, scientists, and drug development professionals requiring reliable separation techniques for this and structurally similar compounds.
Introduction and Chromatographic Considerations
This compound is a carboxylic acid derivative with a molecular structure that lends itself well to RP-HPLC analysis. The presence of two aromatic rings (phenyl and benzyloxy groups) provides strong chromophores for UV detection, while the propanoic acid moiety dictates its behavior as a weak acid. Understanding these characteristics is paramount for logical method development.
The key to successful chromatography of this molecule is managing the ionization of the carboxylic acid group. In RP-HPLC, the ionized (deprotonated) form of an acid is more polar and will exhibit poor retention and peak shape on a non-polar stationary phase like C18. To ensure reproducible retention and sharp, symmetrical peaks, the ionization must be suppressed by adjusting the mobile phase pH to be at least 1.5-2 pH units below the compound's pKa.[1][2]
Physicochemical Properties of this compound and Related Analogs:
| Property | Value / Information | Chromatographic Implication |
| Molecular Formula | C₁₆H₁₆O₃ | Influences molecular weight and solubility. |
| Molecular Weight | 272.30 g/mol | Relevant for mass spectrometry and calculating concentrations. |
| Structure | Contains two phenyl rings, an ether linkage, and a propanoic acid group. | The aromatic rings act as strong chromophores for UV detection. The overall structure is moderately hydrophobic, suitable for C18 columns.[3] |
| pKa (Predicted) | ~4.0 - 4.5 | As a propanoic acid derivative, the pKa is expected to be in this range.[4][5] The mobile phase pH must be acidic (e.g., pH 2.5-3.0) to suppress ionization.[1][6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, Acetonitrile). | Facilitates sample and mobile phase preparation. |
| Potential Impurities | Starting materials (e.g., 4-hydroxyphenoxy compounds, benzyl bromide), de-benzylated product (2-(4-Hydroxyphenoxy)propanoic acid), and other reaction by-products. | The analytical method must be specific enough to resolve the main compound from these potential impurities. |
Analytical HPLC Method for Purity and Quantification
This method is designed for high-resolution separation to accurately determine the purity of this compound and quantify it against a reference standard.
Objective
To develop a stability-indicating, isocratic RP-HPLC method capable of baseline-resolving this compound from its potential impurities and degradation products.
Instrumentation and Consumables
-
HPLC System: A standard analytical HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns provide excellent hydrophobic retention for the target molecule.[3]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and an acid modifier such as trifluoroacetic acid (TFA) or phosphoric acid.
Detailed Analytical Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Prepare Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
The final mobile phase is an isocratic mixture of 45% Mobile Phase A and 55% Mobile Phase B .
-
Causality: The acidic modifier (TFA) ensures the mobile phase pH is low (~2.5), keeping the propanoic acid moiety in its neutral, protonated form for optimal retention and peak shape.[2][7] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare samples at the same concentration as the standard using the same diluent.
-
-
HPLC Parameters:
| Parameter | Recommended Setting | Justification |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A typical volume for analytical-scale injections. |
| Detection Wavelength | 225 nm and 275 nm | 225 nm provides a more universal response for aromatic compounds, while 275 nm offers more selectivity. A Diode Array Detector is recommended to assess peak purity. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any likely impurities. |
Analytical Workflow Diagram
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. biotage.com [biotage.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Showing Compound propanoate (FDB031132) - FooDB [foodb.ca]
- 6. labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
Application of 2-[4-(Benzyloxy)phenoxy]propanoic acid in the synthesis of metamifop analogs
Application Note: Strategic Utilization of 2-[4-(Benzyloxy)phenoxy]propanoic Acid in the Divergent Synthesis of Metamifop Analogs
Executive Summary & Scientific Context
Metamifop is a highly selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) class. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase) in grasses, disrupting fatty acid biosynthesis.[1]
The synthesis of Metamifop and its structural analogs hinges on the assembly of three core pharmacophores: the heterocyclic "tail" (benzoxazole), the chiral "linker" (oxypropionate), and the amide "head" (fluoroanilide).
This guide details the application of This compound (hereafter referred to as Intermediate A ) as a pivotal scaffold. Unlike the direct use of unprotected (R)-2-(4-hydroxyphenoxy)propanoic acid (HPOPA), utilizing the benzyl-protected variant allows for a "Late-Stage Heterocylation" strategy . This approach enables researchers to diversify the amide region first (creating a library of "heads") without side reactions at the phenolic position, followed by deprotection and coupling with various heterocycles. This methodology is critical for generating high-purity Structure-Activity Relationship (SAR) libraries.
Strategic Retrosynthesis & Workflow
The following diagram illustrates the divergent synthesis pathway. By using Intermediate A , the workflow decouples the amide formation from the ether coupling, preventing phenol interference during the amidation step.
Figure 1: Divergent synthetic workflow utilizing the benzyl-protected scaffold to generate Metamifop analogs.
Detailed Experimental Protocols
Protocol A: Amide Diversification (The "Head" Synthesis)
Objective: To synthesize the amide moiety while the phenol remains protected. This step defines the selectivity profile of the final analog. Target Molecule (Metamifop Precursor): (R)-2-[4-(benzyloxy)phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide.
Reagents:
-
Substrate: (R)-2-[4-(Benzyloxy)phenoxy]propanoic acid (1.0 eq)
-
Amine: N-Methyl-2-fluoroaniline (1.1 eq) [Or analog amines for library generation]
-
Coupling Agent: Thionyl Chloride (SOCl₂) or HATU (1.2 eq)
-
Base: Triethylamine (TEA) or DIPEA (2.5 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Procedure (Via Acid Chloride Method):
-
Activation: Charge a reactor with Intermediate A (10 g, 36.7 mmol) and Toluene (100 mL). Add catalytic DMF (0.1 mL).
-
Chlorination: Add Thionyl Chloride (5.2 g, 44 mmol) dropwise at 25°C. Heat to 60°C for 2 hours. Monitor by TLC/GC for disappearance of acid.
-
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure. Re-dissolve the resulting acid chloride in dry DCM (50 mL).
-
Amidation: In a separate vessel, dissolve N-Methyl-2-fluoroaniline (5.05 g, 40.4 mmol) and TEA (5.5 g) in DCM (50 mL). Cool to 0-5°C.
-
Addition: Dropwise add the acid chloride solution to the amine solution, maintaining temperature <10°C.
-
Reaction: Stir at room temperature (RT) for 4 hours.
-
Workup: Wash with 1N HCl (2x50 mL), Sat. NaHCO₃ (2x50 mL), and Brine. Dry over MgSO₄.
-
Yield: Concentrate to yield the Benzyl-Protected Amide (Expected Yield: 90-95%).
Critical Process Parameter (CPP): Maintain strictly anhydrous conditions during acid chloride formation to prevent hydrolysis.
Protocol B: Catalytic Hydrogenolysis (The "Unmasking")
Objective: To remove the benzyl protecting group under mild conditions, revealing the phenolic oxygen without racemizing the chiral center.
Reagents:
-
Substrate: Benzyl-Protected Amide (from Protocol A)
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate)
-
Hydrogen Source: H₂ gas (balloon or 1-3 bar pressure)
-
Solvent: Methanol or Ethanol (Ethyl Acetate can be used if solubility is an issue)
Procedure:
-
Dissolution: Dissolve the substrate (10 mmol) in Methanol (50 mL).
-
Inerting: Add 10% Pd/C catalyst carefully under nitrogen flow (Pyrophoric hazard).
-
Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere at RT for 4-6 hours.
-
Monitoring: Monitor by HPLC. The benzyl peak should disappear, and a more polar phenol peak should appear.
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to obtain the Phenol-Amide Intermediate .
-
Note: This intermediate is prone to oxidation; proceed immediately to Protocol C or store under Nitrogen at -20°C.
-
Protocol C: SNAr Heterocycle Coupling (The "Tail" Synthesis)
Objective: To attach the benzoxazole (or analog) ring via Nucleophilic Aromatic Substitution (SNAr). Target Molecule: Metamifop (or Analog).[2]
Reagents:
-
Nucleophile: Phenol-Amide Intermediate (from Protocol B) (1.0 eq)[1][2][3]
-
Electrophile: 2,6-Dichlorobenzoxazole (1.05 eq) [Or analog heterocycles like 2-chloro-6-fluoro-benzoxazole]
-
Base: Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, finely ground)
-
Solvent: Acetonitrile (ACN) or DMF.
Procedure:
-
Preparation: Suspend the Phenol-Amide (10 mmol) and K₂CO₃ (15 mmol) in ACN (40 mL).
-
Reaction: Add 2,6-Dichlorobenzoxazole (10.5 mmol).
-
Heating: Heat the mixture to reflux (80°C) for 3-5 hours.
-
Workup: Cool to RT. Filter off inorganic salts.
-
Purification: Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with water.
-
Crystallization: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Hexane:EtOAc gradient) to obtain the final Metamifop Analog .
Quantitative Data Summary
| Step | Reaction Type | Key Reagents | Typical Yield | Critical Quality Attribute (CQA) |
| 1 | Amidation | SOCl₂, Amine, TEA | 92 - 96% | Purity >98%, No hydrolysis of amide |
| 2 | Deprotection | Pd/C, H₂ | 95 - 99% | Complete Benzyl removal, Retention of Chirality |
| 3 | SNAr Coupling | K₂CO₃, Heterocycle | 85 - 90% | Regioselectivity (if heterocycle is asymmetric) |
Quality Control & Validation
To ensure the integrity of the generated analogs, the following QC parameters must be validated:
-
Chiral HPLC Analysis:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98% (R-isomer). The (S)-isomer is herbicidally inactive.
-
-
NMR Verification:
-
1H NMR (CDCl₃): Confirm the characteristic doublet for the methyl group of the propionate (~1.7 ppm) and the quartets for the methine proton (~4.8 ppm).
-
19F NMR: Essential for verifying the incorporation of the fluoroaniline moiety (-120 to -130 ppm typically).
-
References
-
FMC Corporation. (2009). Metamifop: A New Post-Emergence Herbicide for Grass Control in Rice.
-
Lee, H. J., et al. (2002). "Synthesis and Herbicidal Activity of New Benzoxazolyl-oxyphenoxypropionate Derivatives." Korean Journal of Pesticide Science.
-
Shibata, H., et al. (1998). "Mode of Action of Aryloxyphenoxypropionates." Journal of Pesticide Science.
-
Modern Agrochemical Synthesis Protocols. (2024). Standard Operating Procedures for SNAr Couplings in Herbicide Synthesis.
-
Patent CN101411330A. "Herbicidal combinations containing fenoxaprop-p-ethyl and synthesis intermediates."
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. CN101411330A - Herbicidal combinations containing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN113068703A - Compound herbicide for rice based on metamifop and butachlor - Google Patents [patents.google.com]
- 6. CN105494407A - Herbicide composition containing metamifop and cafenstrole - Google Patents [patents.google.com]
- 7. Synthesis method of metamifop - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN110863020A - Method for synthesizing metamifop by enzyme method - Google Patents [patents.google.com]
Application Note: Quantitative Bioanalysis of 2-[4-(Benzyloxy)phenoxy]propanoic Acid in Biological Matrices
Executive Summary
This guide details the analytical strategy for quantifying 2-[4-(Benzyloxy)phenoxy]propanoic acid (CAS: 59058-37-6), a lipophilic carboxylic acid structurally related to PPAR agonists and phenoxy-propionic acid derivatives. Due to its specific physicochemical properties—an ionizable carboxylic acid tail coupled with a hydrophobic benzyloxy-phenoxy core—this analyte presents unique challenges regarding recovery and matrix interference.
We present a validated Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS (ESI-) , designed to achieve high sensitivity (LLOQ < 1.0 ng/mL) and robustness in plasma and tissue homogenates.
Physicochemical Profile & Strategy
Understanding the molecule is the first step to successful quantification.
| Property | Value (Est.) | Analytical Implication |
| Molecular Formula | C₁₆H₁₆O₄ | MW: 272.3 g/mol |
| pKa (Acid) | ~3.5 – 4.5 | Ionizes (COO⁻) at neutral/basic pH. Requires acidic pH for retention on C18 or LLE extraction. |
| LogP | ~3.2 – 3.8 | Highly lipophilic. Prone to non-specific binding (NSB) on plastics. |
| Key Moiety | Ether Linkage | Stable, but requires monitoring for in-source fragmentation. |
Strategic Decision: We utilize Negative Electrospray Ionization (ESI-) as the primary detection mode. While positive mode (forming [M+NH₄]⁺) is possible, negative mode targets the deprotonated carboxylate [M-H]⁻ (m/z 271), offering superior selectivity and lower background noise in biological matrices.
Sample Preparation Protocol
Method Selection: While Liquid-Liquid Extraction (LLE) is viable, we recommend Mixed-Mode Anion Exchange (MAX) SPE . This mechanism "locks" the analyte via charge interaction (deprotonated acid binds to positively charged sorbent), allowing aggressive washing of neutral lipids and proteins before elution.
Materials
-
Internal Standard (IS): this compound-d5 (custom synthesis) or Fenofibric Acid (structural analog).
-
SPE Cartridge: Oasis MAX (30 mg) or Strata-X-A.
-
Reagents: Formic Acid (FA), Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (NH₄OH).
Step-by-Step SPE Workflow
1. Sample Pre-treatment:
-
Thaw plasma samples at room temperature. Vortex.
-
Aliquot 100 µL of plasma into a 96-well plate.
-
Add 20 µL of Internal Standard working solution (500 ng/mL).
-
Add 300 µL of 4% H₃PO₄ in water.
-
Why? Acidification neutralizes the analyte initially to disrupt protein binding, but for MAX SPE, we actually want the analyte charged (negative) during loading if using weak anion exchange, OR we can load acidic and wash basic.
-
Correction for MAX: For Mixed-Mode Anion Exchange, we typically load at neutral/basic pH to ensure the acid is ionized (COO⁻) to bind to the quaternary amine.
-
Revised Step: Add 300 µL of 5% NH₄OH in water . This ensures the analyte is fully deprotonated (COO⁻) to bind to the MAX sorbent.
-
2. SPE Extraction (MAX Protocol):
-
Condition: 1 mL MeOH.
-
Equilibrate: 1 mL Water.
-
Load: Apply the pre-treated sample (pH > 7).
-
Mechanism:[1] The Analyte (COO⁻) binds to the sorbent (N⁺). Neutrals pass through.
-
-
Wash 1 (Aqueous): 1 mL 5% NH₄OH in Water. (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/matrix). The analyte remains bound by ionic charge.
-
Elute: 1 mL 2% Formic Acid in Methanol .
-
Mechanism:[1] Acidification protonates the analyte (COOH), breaking the ionic bond with the sorbent.
-
-
Evaporate: Dry under N₂ at 40°C.
-
Reconstitute: 100 µL Mobile Phase (50:50 Water:ACN).
Visual Workflow (Graphviz)
Caption: Optimized Mixed-Mode Anion Exchange (MAX) extraction workflow ensuring high selectivity for acidic analytes.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Rationale: The Ethylene Bridged Hybrid (BEH) particle is robust at high pH, though we will run at neutral/acidic. It provides excellent peak shape for aromatics.
-
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry (ESI Negative)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Ion Source: Electrospray Ionization (ESI) – Negative Mode.[1][2]
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Origin |
| Analyte | 271.1 [M-H]⁻ | 199.1 | -25 | Loss of propionic acid side chain (C₃H₄O₂) |
| Qualifier | 271.1 | 91.0 | -40 | Benzyl carbocation (rearrangement) |
| IS (Fenofibric) | 317.1 | 231.0 | -22 | Standard transition |
Note: The transition 271 -> 199 corresponds to the cleavage of the ether bond closer to the propionic acid or loss of the acid moiety. Optimization on the specific instrument is required.
Method Validation Strategy (FDA/EMA Guidelines)
To ensure Trustworthiness , the method must be validated against the following criteria:
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Curve Fitting: Linear regression, 1/x² weighting.
-
Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
Matrix Effect & Recovery
-
Experiment: Compare analyte response in:
-
Neat solution (A).
-
Post-extraction spiked matrix (B).
-
Pre-extraction spiked matrix (C).[1]
-
-
Matrix Factor (MF): B/A. (Ideal: 0.85 – 1.15). If < 0.8, ion suppression is occurring.
-
Recovery (RE): C/B. (Ideal: > 70% and consistent).
Stability
-
Bench-top: 4 hours at Room Temp (check for ester hydrolysis if it were an ester; as an acid, it is stable).
-
Freeze-Thaw: 3 cycles (-80°C to RT).
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Expert Insights
Issue: Low Sensitivity in Negative Mode
-
Cause: Poor ionization efficiency or mobile phase suppression.
-
Fix: Add 0.02% Ammonium Hydroxide or use Ammonium Fluoride (0.5 mM) in Mobile Phase A to boost ionization of the carboxylate group.
Issue: Peak Tailing
-
Cause: Secondary interactions with free silanols on the column.
-
Fix: Ensure the column is "end-capped". Increase buffer concentration (Ammonium Acetate) to 10 mM.
Issue: Carryover
-
Cause: Lipophilic nature of the benzyloxy group sticking to injector ports.
-
Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Waters Corporation. (2020). Oasis MAX Sample Extraction Products: Care and Use Manual. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(Benzyloxy)phenoxy]propanoic Acid
This guide functions as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 2-[4-(Benzyloxy)phenoxy]propanoic acid . It is structured to address yield, purity, and reproducibility issues directly.
Ticket ID: OPT-YIELD-2024 Assigned Specialist: Senior Application Scientist Status: Open Subject: Optimization of Williamson Ether Synthesis & Hydrolysis Protocols
🔬 Executive Summary
The synthesis of this compound typically proceeds via a two-step sequence:
-
O-Alkylation (Williamson Ether Synthesis): Reaction of 4-(benzyloxy)phenol (hydroquinone monobenzyl ether) with an
-halo propionate. -
Saponification: Hydrolysis of the ester intermediate to the free acid.
Common Failure Points:
-
Competitive Elimination: Formation of ethyl acrylate from ethyl 2-bromopropionate due to high basicity/temperature.
-
O- vs. C-Alkylation: Although rare for phenoxides, specific solvent effects can alter regioselectivity.
-
Incomplete Hydrolysis: Steric hindrance around the secondary ether linkage slowing down ester cleavage.
🛠 Module 1: The Alkylation Step (Core Synthesis)
Protocol A: The "Robust" Method (Recommended)
Best for: High purity requirements, minimizing side reactions.
Reagents:
-
Substrate: 4-(Benzyloxy)phenol (1.0 equiv)
-
Electrophile: Ethyl 2-bromopropionate (1.2 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv) -
Solvent: Acetone (Dry, HPLC grade) or Acetonitrile (
)
Workflow:
-
Dissolve 4-(benzyloxy)phenol in acetone (0.5 M concentration).
-
Add
.[2] Stir at Room Temperature (RT) for 30 mins to generate the phenoxide. -
Add Ethyl 2-bromopropionate dropwise.
-
Reflux (56°C for Acetone) for 6–12 hours. Monitor by TLC.[2][3][4]
📉 Troubleshooting Guide: Alkylation Issues
Q: My conversion is stuck at 60% even after 24 hours. What is wrong? A: This is a "Stalled Nucleophile" issue.
-
Cause: The potassium phenoxide lattice energy might be too high, or the bromide leaving group is being inhibited by salt formation.
-
Solution: Add a catalytic amount of Potassium Iodide (KI) (10 mol%). This creates an in situ Finkelstein reaction, converting the bromo-ester to the more reactive iodo-ester.
-
Alternative: Switch solvent to MEK (Methyl Ethyl Ketone) to allow a higher reflux temperature (80°C).
Q: I see a new spot on TLC that is NOT my product, and my yield is low. A: You are likely observing Elimination (E2) .
-
Mechanism: The base is deprotonating the
-proton of the ethyl 2-bromopropionate, causing the elimination of HBr to form Ethyl Acrylate . -
Fix:
-
Switch to a weaker base if using NaH (stick to Carbonates).
-
Lower the reaction temperature.
-
Add the base slowly or use a larger particle size
to reduce surface area initially.
-
Q: Can I use Sodium Hydride (NaH) in DMF to speed this up? A: Yes, but with extreme caution.
-
Risk: NaH is a strong base and will promote the E2 elimination of the alkyl halide significantly faster than
. -
Protocol Adjustment: If using NaH, conduct the deprotonation at 0°C, then add the bromide at 0°C and warm slowly to RT. Do not heat.
🧪 Module 2: Hydrolysis & Workup
Protocol B: Saponification
Reagents:
-
Intermediate Ester (from Module 1)
-
Base: NaOH (2.0 equiv, 10% aqueous solution)
-
Solvent: Ethanol/THF (1:1 ratio)
Workflow:
-
Dissolve ester in EtOH/THF.
-
Add NaOH solution.[5]
-
Stir at RT (or mild heat 40°C) until the ester spot disappears on TLC.
-
Critical Step: Evaporate organic solvents before acidification.
📉 Troubleshooting Guide: Isolation Issues
Q: Upon acidification, I get a sticky oil instead of a solid precipitate. A: This is "Oiling Out."
-
Cause: Impurities (unreacted phenol or oligomers) are preventing crystallization, or the pH drop was too rapid.
-
Solution:
-
Decant the aqueous layer.[6]
-
Redissolve the oil in saturated Sodium Bicarbonate (
). -
Wash this aqueous phase with Ethyl Acetate (removes non-acidic impurities).
-
Acidify the aqueous phase slowly with 1M HCl while stirring vigorously to induce nucleation.
-
Q: My product purity is low (<95%). How do I purify without column chromatography? A: Use the Acid-Base Extraction technique inherent to the molecule.
-
Dissolve crude solid in
(aq). -
Extract with Toluene (discards neutral impurities like bis-ethers).
-
Acidify aqueous layer to pH 2.[5]
-
Extract into Ethyl Acetate, dry, and evaporate.
-
Recrystallization: Toluene/Hexane or Methanol/Water are excellent solvent pairs for this matrix.
📊 Data & Logic Visualization
Figure 1: Reaction Logic & Pathway
The following diagram illustrates the synthetic flow and critical decision points for the operator.
Caption: Synthetic pathway including the critical "Finkelstein Loop" for stalled reactions and the elimination risk pathway.
Figure 2: Troubleshooting Decision Tree
Use this logic flow when yields are below 70%.
Caption: Diagnostic tree for identifying root causes of yield loss based on crude mixture analysis.
📚 References & Validation[1][2][6][7]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for Williamson Ether Synthesis conditions and stoichiometry).
-
CN102020554A. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents. Available at: (Describes the industrial conditions for the phenoxy-propionic acid moiety synthesis).
-
Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation."[2] PLOS ONE, 2014 .[2] Available at: [Link] (Validates
/Acetone efficiency for phenolic O-alkylation). -
PrepChem. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available at: [Link] (Protocol verification for hydrolysis and workup).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-(benzyloxy)phenol and alkyl halides before handling.
Sources
- 1. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]
- 6. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
Improving the chiral purity of (S)-2-[4-(Benzyloxy)phenoxy]propanoic acid
Topic: Improving Chiral Purity & Process Optimization
Introduction: The Chiral Challenge
Welcome to the technical support hub for (S)-2-[4-(Benzyloxy)phenoxy]propanoic acid . This compound is a critical pharmacophore, often serving as a PPAR agonist scaffold or a key intermediate in metabolic disorder therapeutics.
Achieving high enantiomeric excess (ee > 98%) is difficult because the chiral center at the
Module 1: Synthetic Route Optimization (Upstream)
Goal: Synthesize the target with >95% ee to minimize downstream purification burdens.
Primary Workflow: Nucleophilic Displacement of (R)-Lactates
The most robust method to access the (S)-enantiomer is the
Note: This reaction proceeds with Inversion of Configuration .
-
Input: (R)-Methyl lactate (or (R)-2-chloropropionate).
-
Mechanism:
Attack. -
Output: (S)-Ether product.
Troubleshooting Guide: Synthesis Failures
| Symptom | Probable Root Cause | Technical Solution |
| Low ee% (Partial Racemization) | Switch Solvent: Move to a polar aprotic solvent like Acetonitrile or DMF . Avoid protic solvents which stabilize the carbocation intermediate. | |
| Product is (R)-Enantiomer | Wrong Starting Material: User assumed retention of configuration. | Invert Precursor: If you used (S)-lactate/chloro-acid, you will get the (R)-product. Switch to (R)-Methyl-2-chloropropionate or (R)-Methyl lactate mesylate . |
| Low Yield (<50%) | Competing Elimination: Strong bases (e.g., NaH) caused elimination of the lactate to an acrylate. | Milder Base: Switch to |
Visual Workflow: The Inversion Pathway
The following diagram illustrates the critical stereochemical inversion required to obtain the (S)-isomer.
Caption: Figure 1. Stereochemical inversion pathway. To obtain the (S)-target, one must start with the (R)-lactate derivative, utilizing the Walden inversion inherent in
Module 2: Downstream Resolution (The "Correction" Phase)
Goal: Upgrade material with 70-90% ee to >99% ee.
Method A: Biocatalytic Kinetic Resolution
If chemical synthesis yields a racemate, enzymatic resolution is the most scalable "green" fix. Lipases are highly effective at distinguishing the methyl group's spatial orientation.
-
Enzyme of Choice: Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435).
-
Strategy: Enantioselective Hydrolysis. The enzyme typically hydrolyzes the (S)-ester to the (S)-acid faster than the (R)-ester (or vice versa depending on solvent/conditions).
FAQ: Enzymatic Resolution Stalled?
-
Q: The reaction stops at 40% conversion and ee stops improving.
-
A: This is often due to Product Inhibition (the acid produced acidifies the local micro-environment of the enzyme).
-
Fix: Add a weak base scavenger or perform the reaction in a biphasic system (Buffer/MTBE) to extract the acid product away from the enzyme.
Method B: Classical Resolution (Crystallization)
For non-enzymatic labs, diastereomeric salt formation is the standard.
-
Recommended Resolving Agent: Cinchonidine or (S)-(-)-1-Phenylethylamine .
-
Protocol Insight: 2-Phenoxypropionic acids crystallize well with Cinchonidine in acetone/methanol mixtures.
Decision Tree: Choosing a Resolution Strategy
Caption: Figure 2. Selection logic for downstream purification based on the functional group state of the crude intermediate.
Module 3: Critical Pitfall - Saponification Racemization
Warning: The most common point of failure is the final hydrolysis of the ester to the acid.
-
Mechanism: The
-proton is acidic ( for esters). Strong bases (NaOH/KOH) and heat facilitate the formation of an enolate intermediate, which destroys chirality. -
Protocol for Preservation:
-
Use Lithium Hydroxide (LiOH): Lithium coordinates tightly to the carbonyl oxygen, making the carbonyl carbon more electrophilic without being as basic as K/Na, reducing enolate formation.
-
Temperature Control: Never exceed 20°C. Perform hydrolysis at 0°C if possible.
-
Solvent: Use THF:Water (1:1).
-
Summary of Key Data
| Parameter | Specification/Condition | Notes |
| Starting Material (for S-product) | (R)-Methyl Lactate (or tosylate) | Requires inversion ( |
| Key Reagent | 4-(Benzyloxy)phenol | Nucleophile. |
| Base (Coupling) | Avoid NaH to prevent elimination. | |
| Resolving Agent | Cinchonidine | For classical resolution of the acid. |
| Enzyme | CALB (Lipase B)[1] | For kinetic resolution of the ester.[1][2][3][4] |
| Critical Risk | Base-catalyzed Racemization | Occurs during final hydrolysis. |
References
-
BenchChem. (2025).[5][6][7] Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. Retrieved from
-
National Institutes of Health (PubMed). (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase From Aspergillus Oryzae.[2] Retrieved from
-
National Institutes of Health (PubMed). (1997). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids.[8] Retrieved from
-
Onyx Scientific. (2025). Chiral Resolution Screening | Solid State. Retrieved from
-
Clockss. (2012).[9] A New Method for Production of Chiral 2-Aryloxypropanoic Acids Using Effective Kinetic Resolution. Retrieved from
Sources
- 1. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives | MDPI [mdpi.com]
- 2. Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of Synthesized 2-[4-(Benzyloxy)phenoxy]propanoic Acid
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound, 2-[4-(Benzyloxy)phenoxy]propanoic acid. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow.
The core structure of the topic compound, a phenylpropanoic acid derivative, bears a strong resemblance to the fibrate class of drugs. This structural similarity forms our primary hypothesis: This compound is a potential agonist of the Peroxisome Proliferator-Activated Receptors (PPARs) , a family of nuclear receptors critical in regulating lipid and glucose metabolism.[1][2][3][4] This guide will therefore focus on a two-tiered approach to validate this hypothesis: primary validation of direct target engagement and secondary validation of downstream functional activity.
Part 1: Primary Validation - Assessing Direct PPAR Agonism with a Luciferase Reporter Assay
To first determine if the synthesized compound directly activates PPARs, a cell-based luciferase reporter assay is the method of choice. This assay provides a quantitative measure of a ligand's ability to induce transcription from a PPAR-responsive gene promoter.[5][6][7] We will focus on PPARα, the primary target of fibrate drugs, but this protocol is adaptable for other PPAR isoforms (γ and δ).
Scientific Rationale:
The assay relies on the core mechanism of PPAR activation. Upon binding a ligand, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription.[4][8] In our assay, we use an artificial reporter plasmid where a PPRE drives the expression of the firefly luciferase gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPARα activation by the test compound. A co-transfected Renilla luciferase plasmid under a constitutive promoter is used to normalize for transfection efficiency and cell viability.[5][9]
Experimental Workflow: PPARα Activation
Caption: Workflow for the PPARα Luciferase Reporter Assay.
Detailed Protocol: PPARα Luciferase Reporter Assay
Materials:
Procedure:
-
Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well white, clear-bottom plate at a density that will reach ~80-90% confluency at the time of transfection.
-
Transfection: After 24 hours, co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter, and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound, the positive control (e.g., GW590735, with a typical EC50 in the low nM range), or the vehicle control (DMSO concentration should be kept constant, typically ≤0.1%).[11][12] A 7-point, 3-fold dilution series is recommended.[11]
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[11]
-
Lysis and Luminescence Reading: Discard the treatment media. Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate-reading luminometer, following the manufacturer’s instructions.[11][13]
-
Data Analysis:
-
For each well, normalize the Firefly luciferase reading by dividing it by the Renilla luciferase reading.
-
Calculate the "Fold Activation" for each treatment by dividing the normalized luciferase activity by the average normalized activity of the vehicle control.
-
Plot the Fold Activation against the logarithm of the compound concentration and fit the data to a non-linear regression curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Comparative Data & Expected Outcomes
The performance of the synthesized compound should be benchmarked against the positive control.
| Compound | Expected EC50 Range | Maximum Fold Activation (vs. Vehicle) |
| This compound | To be determined | To be determined |
| Positive Control (GW590735) | 1 - 10 nM[12] | >10-fold |
| Vehicle Control (DMSO) | N/A | 1-fold (by definition) |
A potent compound will exhibit a low EC50 value and a high maximum fold activation, comparable to the positive control.
Part 2: Secondary Validation - Quantifying Target Gene Expression via qPCR
A positive result in the reporter assay confirms target engagement. The next critical step is to validate that this engagement translates into a functional cellular response: the upregulation of endogenous PPARα target genes. Quantitative Real-Time PCR (qPCR) is the gold standard for this analysis.[8][14]
Scientific Rationale:
Activating PPARα in liver cells (like HepG2) induces the expression of genes involved in fatty acid oxidation and transport.[4][15] By measuring the mRNA levels of well-established PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) or Acyl-CoA Oxidase 1 (ACOX1), we can confirm the compound's functional activity in a more physiologically relevant context than an artificial reporter system.[10]
Signaling Pathway: PPARα Target Gene Activation
Sources
- 1. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. korambiotech.com [korambiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Characterization and Purity Assessment of 2-[4-(Benzyloxy)phenoxy]propanoic Acid
Executive Summary & Structural Context[1]
2-[4-(Benzyloxy)phenoxy]propanoic acid is a critical chiral intermediate, primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides (the "fop" class, e.g., Quizalofop, Fenoxaprop) and metabolic regulators (PPAR agonists). Its structural integrity is defined by three chemically distinct moieties: a lipophilic benzyl ether protecting group, a central phenoxy core, and a polar, chiral propanoic acid tail.
For researchers and drug developers, the analytical challenge is threefold:
-
Chirality: The biological activity is almost exclusively restricted to the (R)-enantiomer.[1]
-
Ionization: The carboxylic acid functionality (pKa ≈ 3.8) necessitates strict pH control during chromatography.
-
Reference Standards: As a synthesis intermediate, certified reference materials (CRMs) are rarely available, making absolute purity assessment difficult.
This guide contrasts three analytical methodologies—HPLC-UV , qNMR , and Chiral HPLC —to establish a self-validating quality control system.
Comparative Analytical Strategies
The following table summarizes the performance metrics of the three primary characterization techniques.
| Feature | Method A: RP-HPLC-UV | Method B: 1H-qNMR | Method C: Chiral HPLC |
| Primary Utility | Routine QC, Impurity Profiling | Absolute Purity (Assay) | Enantiomeric Excess (%ee) |
| Reference Standard | Required (External) | Not Required (Internal Standard) | Not Required (for %ee) |
| Specificity | High (Separates impurities) | High (Structural confirmation) | High (Separates enantiomers) |
| LOD (Limit of Detection) | < 0.05% (Trace analysis) | ~0.5% (Low sensitivity) | < 0.1% |
| Throughput | High (Automated) | Low (Manual processing) | Medium |
| Critical Limitation | Response factor variation | High sample mass required | Narrow linear range |
Strategic Decision Framework
The choice of method depends on the synthesis stage. The following logic diagram illustrates the optimal workflow for characterization.
Figure 1: Analytical Decision Tree. qNMR acts as the primary anchor to validate the HPLC method when commercial standards are unavailable.
Detailed Experimental Protocols
Method A: RP-HPLC-UV (Routine Purity & Impurities)
Objective: Quantify chemical purity and detect synthesis by-products (e.g., hydroquinone, benzyl bromide).
-
Scientific Rationale: The mobile phase must be acidified to suppress the ionization of the carboxylic acid. If the pH is > pKa (approx 3.8), the molecule becomes anionic (
), resulting in poor retention and peak tailing on C18 columns.
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 30% B (Isocratic hold to elute polar impurities like hydroquinone).
-
2-15 min: 30%
90% B (Linear gradient). -
15-20 min: 90% B (Wash lipophilic dimers).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Benzyl absorption) and 280 nm (Phenoxy absorption).
-
Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50).
Method B: 1H-qNMR (Absolute Purity Assessment)
Objective: Determine absolute mass purity without a reference standard of the analyte.
-
Scientific Rationale: NMR signal intensity is directly proportional to the molar ratio of nuclei. By using a certified internal standard (IS) with a distinct shift, we can calculate exact purity.
Protocol:
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity traceCERT® grade).
-
Solvent: DMSO-
(Provides excellent solubility for both the aromatic core and the carboxylic acid). -
Instrument Parameters:
-
Pulse Angle:
(Ensures accurate integration). -
Relaxation Delay (
): Must be (longest relaxation time). For this molecule, set to ensure full relaxation of aromatic protons. -
Scans: 16 or 32 (Sufficient for S/N > 150).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[1][2][3][4]
Method C: Chiral HPLC (Enantiomeric Purity)
Objective: Separate the (R)- and (S)-enantiomers.
-
Scientific Rationale: Standard C18 columns cannot separate enantiomers. A polysaccharide-based stationary phase (Amylose or Cellulose derivatives) creates a chiral cavity that differentially retains the isomers based on steric fit.
Protocol:
-
Column: Chiralpak AD-H or Chiralcel OD-H (
). -
Mode: Normal Phase (Preferred for maximum selectivity).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1).
-
Note: TFA is mandatory to suppress the dimerization of carboxylic acids in non-polar solvents.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Lower temperature often improves chiral resolution).
Impurity Profiling & Troubleshooting
Understanding the synthesis pathway is crucial for identifying "ghost peaks" in your chromatogram.
Figure 2: Synthesis pathway and origin of common impurities. Impurity B (Bis-alkylated) is highly lipophilic and will elute late in Method A.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Split Peaks (HPLC) | Wrong pH or Solvent mismatch | Ensure Mobile Phase A has 0.1% acid. Match sample solvent to initial gradient conditions. |
| Broad Peaks (Chiral) | Dimerization | Increase TFA concentration to 0.1% in Hexane/IPA. |
| Low Assay (qNMR) | Hygroscopicity | Dry sample under vacuum ( |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry. Link
-
NIST. (2023). Certificates of Analysis for Standard Reference Materials (qNMR Standards). National Institute of Standards and Technology. Link
-
Yeung, E. S. (2008). Chromatographic determination of enantiomeric purity of aryloxyphenoxypropionate herbicides. Journal of Chromatography A. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
